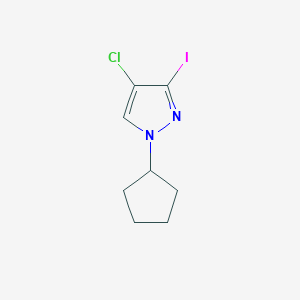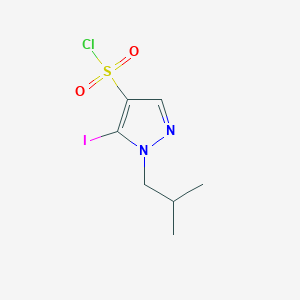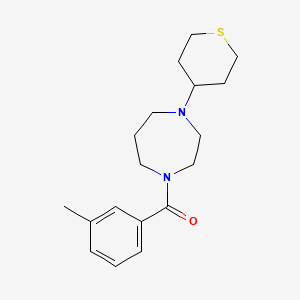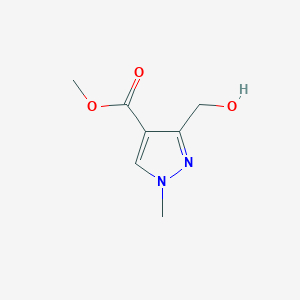
4-chloro-1-cyclopentyl-3-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-cyclopentyl-3-iodo-1H-pyrazole is an organic compound with the molecular formula C8H10ClIN2. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. The presence of chlorine and iodine substituents on the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-cyclopentyl-3-iodo-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with 4-chloro-3-iodo-1H-pyrazole under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-cyclopentyl-3-iodo-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form different derivatives.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-chloro-1-cyclopentyl-3-iodo-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-1-cyclopentyl-3-iodo-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid: Similar in structure but with a carboxylic acid group.
4-chloro-3-iodo-1H-pyrazole: Lacks the cyclopentyl group.
4-chloro-1-cyclopentyl-3-iodo-1H-pyrazole derivatives: Various derivatives with different substituents.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine substituents on the pyrazole ring, along with a cyclopentyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C8H10ClIN2 |
|---|---|
Molecular Weight |
296.53 g/mol |
IUPAC Name |
4-chloro-1-cyclopentyl-3-iodopyrazole |
InChI |
InChI=1S/C8H10ClIN2/c9-7-5-12(11-8(7)10)6-3-1-2-4-6/h5-6H,1-4H2 |
InChI Key |
GEMOTVVPALGSLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)propan-1-one](/img/structure/B12225106.png)
![N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine](/img/structure/B12225108.png)
![2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-phenylacetamide](/img/structure/B12225117.png)

![1-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12225133.png)
![6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12225143.png)
![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12225152.png)
![2-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B12225159.png)
![3-[(4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12225162.png)
![2-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine](/img/structure/B12225165.png)
![Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide](/img/structure/B12225167.png)
![1-[4-(Thiomorpholin-4-yl)oxan-4-yl]methanamine](/img/structure/B12225173.png)
